Benzyl(2-hydroxyethyl)dimethylammonium hydroxide
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Overview
Description
Benzyl(2-hydroxyethyl)dimethylammonium hydroxide is a quaternary ammonium compound with the molecular formula C11H19NO2. It is known for its surfactant properties and is used in various industrial and research applications. The compound is characterized by the presence of a benzyl group, a hydroxyethyl group, and two methyl groups attached to the nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzyl(2-hydroxyethyl)dimethylammonium hydroxide can be synthesized through the quaternization of dimethylaminoethanol with benzyl chloride, followed by neutralization with a base such as sodium hydroxide. The reaction typically occurs under mild conditions, with the temperature maintained around 50-60°C. The reaction can be represented as follows:
C6H5CH2Cl+HOCH2CH2N(CH3)2→C6H5CH2N(CH3)2CH2CH2OH+HCl
The resulting quaternary ammonium chloride is then treated with sodium hydroxide to form the hydroxide salt:
C6H5CH2N(CH3)2CH2CH2OH+NaOH→C6H5CH2N(CH3)2CH2CH2OH(OH)+NaCl
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction control. The purity of the final product is typically ensured through recrystallization and purification steps.
Chemical Reactions Analysis
Types of Reactions
Benzyl(2-hydroxyethyl)dimethylammonium hydroxide undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The benzyl group can be reduced to form the corresponding alkyl derivatives.
Substitution: The hydroxide ion can participate in nucleophilic substitution reactions, replacing other leaving groups in organic molecules.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and tosylates under basic conditions.
Major Products
Oxidation: Benzyl(2-hydroxyethyl)dimethylammonium carboxylate.
Reduction: Benzyl(2-hydroxyethyl)dimethylammonium alkane.
Substitution: Various substituted quaternary ammonium compounds.
Scientific Research Applications
Benzyl(2-hydroxyethyl)dimethylammonium hydroxide is utilized in several scientific research fields:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in cell culture studies to investigate the effects of quaternary ammonium compounds on cell membranes.
Medicine: Investigated for its potential antimicrobial properties and use in disinfectants.
Industry: Utilized in the formulation of surfactants and detergents due to its amphiphilic nature.
Mechanism of Action
The mechanism of action of Benzyl(2-hydroxyethyl)dimethylammonium hydroxide involves its interaction with cell membranes and proteins. The compound disrupts the lipid bilayer of cell membranes, leading to increased permeability and cell lysis. It also interacts with proteins, causing denaturation and loss of function. The molecular targets include membrane lipids and protein thiol groups.
Comparison with Similar Compounds
Similar Compounds
Benzalkonium chloride: Another quaternary ammonium compound with similar antimicrobial properties.
Cetyltrimethylammonium bromide (CTAB): Used as a surfactant and in DNA extraction protocols.
Tetrabutylammonium hydroxide: Commonly used as a strong base in organic synthesis.
Uniqueness
Benzyl(2-hydroxyethyl)dimethylammonium hydroxide is unique due to its specific combination of a benzyl group and a hydroxyethyl group, which imparts distinct physicochemical properties. Its ability to act as both a surfactant and a phase transfer catalyst makes it versatile in various applications.
Properties
CAS No. |
33667-47-9 |
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Molecular Formula |
C11H19NO2 |
Molecular Weight |
197.27 g/mol |
IUPAC Name |
benzyl-(2-hydroxyethyl)-dimethylazanium;hydroxide |
InChI |
InChI=1S/C11H18NO.H2O/c1-12(2,8-9-13)10-11-6-4-3-5-7-11;/h3-7,13H,8-10H2,1-2H3;1H2/q+1;/p-1 |
InChI Key |
TVVUHQXSPNKNOA-UHFFFAOYSA-M |
Canonical SMILES |
C[N+](C)(CCO)CC1=CC=CC=C1.[OH-] |
Origin of Product |
United States |
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